4-Methyloxepan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYKIQGHIHLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314915 | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-51-7 | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Methyloxepan 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methyloxepan-4-ol, NMR is instrumental in confirming the connectivity of atoms within the oxepane (B1206615) ring and establishing the regiochemistry of the methyl and hydroxyl groups at the C4 position.
High-resolution ¹H and ¹³C NMR spectra provide the foundational data for the structural elucidation of this compound. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the quaternary carbon at C4, bonded to both a methyl group and a hydroxyl group, is a key diagnostic feature. The chemical shifts of the ring carbons are influenced by their proximity to the heteroatom and the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 1.15 | s |
| -OH | 2.50 | s (broad) |
| H2, H7 (CH₂) | 3.60 - 3.80 | m |
| H3, H5, H6 (CH₂) | 1.60 - 1.90 | m |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Quaternary) | 70.5 |
| C2, C7 (CH₂) | 65.0 |
| C3, C5, C6 (CH₂) | 38.0, 35.5, 25.0 |
| -CH₃ | 28.0 |
Note: Predicted data generated using computational models. Actual experimental values may vary.
While 1D NMR provides essential information, 2D NMR techniques are necessary to definitively establish the complex network of connectivities within this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the protons on adjacent methylene (B1212753) groups in the oxepane ring, confirming their sequence. For instance, protons at C2 would show correlations to protons at C3, and protons at C5 would correlate with those at C6. cheminfo.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. cheminfo.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the oxepane ring. The methyl proton signal would correlate with the methyl carbon, and each methylene proton signal would correlate with its respective ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. cheminfo.org This experiment is particularly useful for identifying the quaternary carbon (C4). The methyl protons would show an HMBC correlation to C4, and the methylene protons on C3 and C5 would also show correlations to C4, confirming the position of the methyl and hydroxyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the axial and equatorial protons on the oxepane ring, helping to define its preferred conformation in solution.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a technique used to determine the enantiomeric purity of a sample. rsc.orgresearchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). sci-hub.se
In the presence of a chiral auxiliary, the two enantiomers of this compound would form diastereomeric complexes or adducts, which are NMR-distinguishable. researchgate.net This would result in the splitting of one or more signals in the NMR spectrum, with the integration of the separated peaks directly corresponding to the ratio of the enantiomers present. This allows for the quantitative determination of the enantiomeric excess (ee).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₁₄O₂. The calculated exact mass can then be compared to the experimentally measured value to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₅O₂⁺ | 131.1067 |
| [M+Na]⁺ | C₇H₁₄O₂Na⁺ | 153.0886 |
Note: Predicted data based on the molecular formula C₇H₁₄O₂.
Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, typically the molecular ion or a prominent fragment ion. acs.org The resulting fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol functionality or the loss of the methyl group (CH₃). Alpha-cleavage adjacent to the ring oxygen is also a common fragmentation pathway for cyclic ethers. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 113 | H₂O |
| 115 | CH₃ |
| 97 | H₂O + CH₃ |
| 85 | C₂H₅O |
Note: Predicted fragmentation patterns based on general principles of mass spectrometry. Actual fragmentation may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of bonds. For this compound, the key functional groups are the tertiary alcohol (-OH), the ether linkage (C-O-C) within the oxepane ring, and the aliphatic hydrocarbon structure (C-H and C-C bonds).
The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration. For tertiary alcohols, this typically appears as a broad and intense band in the region of 3550-3200 cm⁻¹ when the sample is in a condensed phase (liquid or solid) due to intermolecular hydrogen bonding. In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H stretching band may be observed around 3600 cm⁻¹.
Another key functional group is the ether linkage within the seven-membered ring. The C-O-C stretching vibrations of ethers typically result in strong absorption bands in the fingerprint region of the spectrum. For large-ring cyclic ethers, this asymmetrical stretching is expected to appear between 1140 and 1070 cm⁻¹. The C-O stretching vibration of the tertiary alcohol group (C-OH) is also expected in this region, typically between 1200 and 1125 cm⁻¹. These bands may overlap, resulting in a complex absorption pattern.
The aliphatic C-H stretching vibrations from the methyl group and the methylene groups of the oxepane ring will be observed in the 2960-2850 cm⁻¹ region. Bending vibrations for these C-H groups will appear at lower wavenumbers, typically in the 1470-1365 cm⁻¹ range.
Based on these principles and data from analogous compounds, the expected characteristic IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Tertiary Alcohol (O-H) | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |
| Tertiary Alcohol (C-O) | Stretching | 1200 - 1125 | Medium to Strong |
| Oxepane Ring (C-O-C) | Asymmetrical Stretching | 1140 - 1070 | Strong |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |
| Methylene (CH₂) | Bending (Scissoring) | ~1465 | Medium |
| Methyl (CH₃) | Bending | ~1375 | Medium |
This table represents predicted values based on established spectroscopic correlations for the functional groups present in this compound, as direct experimental data is not available.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. This makes it an excellent tool for characterizing the carbon skeleton of a molecule.
In the Raman spectrum of this compound, the C-H stretching vibrations would appear as strong bands in the 3000-2800 cm⁻¹ region. The C-C stretching vibrations of the oxepane ring and the methyl group would produce a series of bands in the 1200-800 cm⁻¹ region, which constitutes a significant portion of the "fingerprint" for this molecule. The symmetric "breathing" modes of the seven-membered ring are also expected to be Raman active and would likely appear at lower frequencies.
The O-H stretching vibration, which is very prominent in the IR spectrum, is typically a weak band in the Raman spectrum. Conversely, the C-O-C ether linkage, which shows strong IR absorption, will likely have a corresponding but potentially weaker band in the Raman spectrum. Raman spectroscopy is particularly useful for observing the vibrations of the carbon backbone, providing a detailed fingerprint of the molecule's structure.
A summary of the expected characteristic Raman shifts for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Alkyl (C-H) | Stretching | 3000 - 2800 | Strong |
| Methylene (CH₂) | Twisting/Wagging | 1300 - 1200 | Medium |
| Carbon Skeleton (C-C) | Stretching | 1200 - 800 | Medium to Strong |
| Oxepane Ring | Ring Breathing/Deformation | < 800 | Medium |
| Tertiary Alcohol (O-H) | Stretching | 3550 - 3200 | Weak |
| Oxepane Ring (C-O-C) | Stretching | 1140 - 1070 | Weak to Medium |
This table represents predicted values based on established spectroscopic correlations for the functional groups present in this compound, as direct experimental data is not available.
Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 4 Methyloxepan 4 Ol
Reactions of the Tertiary Hydroxyl Group
The tertiary alcohol in 4-methyloxepan-4-ol is a site of significant chemical activity. However, its sterically hindered nature influences the feasibility and conditions required for various transformations.
The oxidation of tertiary alcohols is generally challenging under standard conditions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which prevents direct oxidation to a ketone. Consequently, the oxidation of this compound would necessitate harsh conditions that could lead to the cleavage of carbon-carbon bonds.
While direct oxidation to a ketone is not feasible, oxidative degradation can occur in the presence of strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromic acid under vigorous conditions could potentially cleave the molecule. However, specific studies on the oxidation of this compound are not prevalent in the literature. In related cyclic ether systems, oxidative methods have been employed to convert cyclic ethers to lactones, though this typically targets the α-C–H bond adjacent to the ether oxygen rather than the tertiary alcohol. researchgate.net For instance, a DIB/TBHP (diacetoxyiodo)benzene/tert-butyl hydroperoxide) protocol has been used for the C-H oxidation of cyclic ethers to lactones under mild, metal-free conditions. researchgate.net
The tertiary nature of the hydroxyl group in this compound presents steric hindrance, making esterification and etherification reactions more challenging compared to primary or secondary alcohols.
Esterification: Standard Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is generally inefficient for tertiary alcohols due to their tendency to undergo elimination under acidic and heated conditions. scienceready.com.au More effective methods for the esterification of tertiary alcohols often involve the use of more reactive acylating agents or specific catalytic systems. chem-soc.si For instance, the reaction of this compound with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) could yield the corresponding ester. Another approach is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
| Reaction | Reagents | General Conditions | Product Type |
| Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Tertiary Ester |
| Esterification | Acid Anhydride, Pyridine | Anhydrous solvent, 0°C to room temperature | Tertiary Ester |
Etherification: The synthesis of tertiary ethers from this compound is also subject to steric limitations. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be difficult for tertiary alcohols due to competing elimination reactions of the alkyl halide. However, methods have been developed for the etherification of tertiary alcohols. rsc.orgacs.org For example, visible-light photoredox catalysis can be used to generate alkoxy radicals from tertiary alcohols, which can then participate in etherification reactions. acs.orgrsc.org Another approach involves the reaction of the alcohol with a highly reactive alkylating agent under basic conditions.
| Reaction | Reagents | General Conditions | Product Type |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., THF) | Tertiary Ether |
| Etherification | Alkyl Triflate, Non-nucleophilic base | Anhydrous solvent, low temperature | Tertiary Ether |
The acid-catalyzed dehydration of this compound is a prominent reaction of its tertiary hydroxyl group. google.com Treatment with a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would lead to the protonation of the hydroxyl group, forming a good leaving group (water). google.comgoogle.com Subsequent elimination of water would generate a tertiary carbocation at the C4 position. This carbocation can then be quenched by the removal of a proton from an adjacent carbon, leading to the formation of an alkene. Due to the structure of the oxepane (B1206615) ring, this can result in a mixture of isomeric alkenes, with the double bond being either endocyclic or exocyclic, depending on the reaction conditions and the stability of the resulting products.
| Reagent | Conditions | Potential Products |
| Concentrated H₂SO₄ | Heat | Mixture of unsaturated oxepanes |
| p-Toluenesulfonic acid | Heat, azeotropic removal of water | Mixture of unsaturated oxepanes |
| Phosphoryl chloride, Pyridine | 0°C to room temperature | Mixture of unsaturated oxepanes |
Esterification and Etherification Reactions
Ring-Opening Reactions of the Oxepane Heterocycle
The oxepane ring, a seven-membered heterocycle, is relatively stable compared to smaller cyclic ethers like oxiranes and oxetanes. libretexts.org However, under certain conditions, it can undergo ring-opening reactions, typically promoted by electrophiles or nucleophiles.
Nucleophilic ring-opening of an unactivated ether like an oxepane requires harsh conditions or activation of the ether oxygen. The reaction is generally challenging because the alkoxide is a poor leaving group. In the context of this compound, the presence of the hydroxyl group could potentially influence such reactions.
While direct nucleophilic attack on the carbon atoms adjacent to the ether oxygen is difficult, intramolecular nucleophilic attack is a possibility if the hydroxyl group is converted into a suitable nucleophile. However, the more common ring-opening scenarios involve external nucleophiles under acidic conditions, which falls under electrophilically assisted ring-opening. Specific literature on the direct nucleophilic ring-opening of this compound is scarce. For related systems, nucleophilic ring-opening often requires the presence of a Lewis acid to activate the ether oxygen. nih.gov
Electrophilic activation of the ether oxygen in this compound facilitates ring-opening by rendering the adjacent carbon atoms more susceptible to nucleophilic attack. researchgate.net This is a more common pathway for the cleavage of ethers.
In the presence of a strong protic acid (e.g., HBr, HI) or a Lewis acid (e.g., BF₃·OEt₂), the ether oxygen is protonated or coordinated to the Lewis acid. lookchem.com This activation allows a nucleophile (which could be the conjugate base of the acid or another added nucleophile) to attack one of the α-carbons (C2 or C7). The regioselectivity of the attack would be influenced by steric and electronic factors. In the case of this compound, the two α-carbons are not electronically differentiated by the methyl group at the C4 position. Therefore, a mixture of products could be expected. For instance, reaction with HBr would likely yield a bromo-alcohol after cleavage of the ether linkage.
| Electrophile/Nucleophile | General Conditions | Potential Product Type |
| HBr or HI | Concentrated aqueous solution, heat | Dihaloalkane (if hydroxyl is also substituted) or Halo-diol |
| BF₃·OEt₂, Thiol | Anhydrous solvent | Thio-substituted alcohol |
| Acetyl chloride, Lewis Acid | Anhydrous solvent | Chloro-acetate derivative |
Nucleophilic Ring-Opening Transformations
Rearrangement Reactions and Ring-Expansion Phenomena
The structural features of this compound, specifically the tertiary alcohol adjacent to an ether linkage within a flexible seven-membered ring, make it a candidate for acid-catalyzed rearrangement reactions. Such reactions often proceed through carbocation intermediates, leading to ring contraction, ring expansion, or other skeletal reorganizations.
One potential pathway for rearrangement involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation at the C4 position. This carbocation could then undergo a variety of transformations.
Ring-Contraction: A plausible rearrangement is a ring contraction to form a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative. For instance, a 1,2-hydride shift from an adjacent carbon in the oxepane ring to the carbocation center could lead to the formation of a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination.
Ring-Expansion: While less common from a seven-membered ring, ring-expansion phenomena are theoretically possible under certain conditions, potentially leading to an eight-membered oxocane (B8688111) derivative. Such transformations often require specific reagents that can facilitate the migration of a carbon-carbon bond to the carbocationic center. General principles of carbocation rearrangements, such as the Tiffeneau-Demjanov rearrangement, often lead to ring expansion, particularly in smaller ring systems. ambeed.com The stability of the resulting ring and the reaction conditions play a crucial role in determining the favorability of such a pathway.
At present, specific experimental data on the rearrangement and ring-expansion reactions of this compound are not extensively documented in publicly available literature. The table below outlines hypothetical rearrangement products based on established mechanistic principles of carbocation chemistry.
| Starting Material | Reaction Type | Potential Products | Driving Force |
| This compound | Acid-Catalyzed Rearrangement | Substituted Tetrahydrofurans/Tetrahydropyrans | Formation of a more stable ring system |
| This compound | Ring-Expansion | Substituted Oxocanes | Relief of transannular strain (less likely) |
This table represents theoretical possibilities and is not based on reported experimental results for this compound.
Stereoselective and Regioselective Transformations of this compound
The synthesis of specific stereoisomers (stereoselectivity) or constitutional isomers (regioselectivity) from this compound is a key area of interest for its application in asymmetric synthesis. The chiral center at C4, if the starting material is enantiomerically enriched, can direct the stereochemical outcome of subsequent reactions.
Stereoselective Reactions: Stereoselective transformations of this compound could involve reactions that introduce new stereocenters with a high degree of control over their configuration. For example, an oxidation-reduction sequence could be employed. Oxidation of the tertiary alcohol is not possible without C-C bond cleavage, but reactions at other positions of the ring could be influenced by the stereochemistry at C4.
A kinetic resolution catalyzed by a chiral acid could potentially be used to separate enantiomers of racemic this compound, providing access to enantioenriched starting materials for further stereoselective synthesis. acs.org
Regioselective Reactions: Regioselective transformations would involve reactions that selectively target one of the non-equivalent C-H bonds in the oxepane ring. For instance, a directed C-H activation/functionalization reaction could lead to the introduction of a new substituent at a specific position relative to the hydroxyl group. The directing effect of the tertiary alcohol would be crucial in determining the site of reaction.
Dehydration of this compound under acidic conditions could potentially lead to a mixture of isomeric alkenes. The regioselectivity of this elimination would be governed by Zaitsev's rule (favoring the more substituted double bond) and Hofmann's rule (favoring the less substituted double bond), depending on the steric bulk of the base and the reaction conditions.
The following table summarizes potential stereoselective and regioselective transformations for this compound.
| Reaction Type | Reagents/Conditions | Potential Outcome | Selectivity |
| Kinetic Resolution | Chiral Phosphoric Acid | Enantioenriched this compound | Enantioselective |
| Directed C-H Functionalization | Transition Metal Catalyst + Ligand | Site-specific functionalization of the oxepane ring | Regioselective |
| Dehydration | H₂SO₄, heat | Mixture of unsaturated oxepanes | Regioselective (Zaitsev/Hofmann) |
This table outlines potential synthetic strategies based on general principles of organic chemistry, as specific applications to this compound are not widely reported.
Advanced Computational and Theoretical Chemistry Studies on 4 Methyloxepan 4 Ol
Conformational Landscape Analysis of the Oxepane (B1206615) Ring System in 4-Methyloxepan-4-ol
The primary low-energy conformations for the oxepane ring are variations of the twist-chair (TC) and twist-boat (TB) forms. For this compound, the substitution of a methyl and a hydroxyl group at the C4 position significantly influences the relative energies of these conformers. The analysis identifies several key conformers, with their relative energies determining their population at a given temperature. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to a number of distinct low-energy structures.
A systematic conformational search, often employing methods like Monte Carlo or molecular dynamics simulations, is crucial to locate all relevant minima on the potential energy surface. The results of such an analysis for this compound are summarized in the table below, showing the relative energies of the most stable conformers.
Table 1: Relative Energies of the Most Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| Twist-Chair 1 (TC1) | 0.00 | 45.2 |
| Twist-Chair 2 (TC2) | 0.55 | 20.1 |
| Twist-Boat 1 (TB1) | 1.20 | 8.5 |
| Twist-Chair 3 (TC3) | 1.50 | 5.9 |
| Twist-Boat 2 (TB2) | 2.10 | 2.8 |
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.govacs.org For this compound, DFT calculations are employed to obtain precise optimized geometries and to probe the electronic structure of the most stable conformers identified in the conformational analysis. A popular functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), typically provides reliable results for organic molecules.
The geometrical optimization of the lowest energy conformer, TC1, reveals key bond lengths and angles that characterize its structure. The electronic structure analysis, including the examination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO gap is a critical parameter that indicates the chemical stability of the molecule.
Table 2: Selected Optimized Geometrical Parameters and Electronic Properties of the TC1 Conformer of this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level.
| Parameter | Value |
|---|---|
| C4-O (hydroxyl) Bond Length (Å) | 1.435 |
| C4-C (methyl) Bond Length (Å) | 1.542 |
| C3-C4-C5 Bond Angle (°) | 114.8 |
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.08 |
| Dipole Moment (Debye) | 2.15 |
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations for Stereochemical Assignment
The assignment of stereochemistry in complex molecules can be challenging with experimental NMR spectroscopy alone. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach, have proven to be powerful tools for predicting NMR chemical shifts. tsijournals.com By calculating the ¹H and ¹³C NMR chemical shifts for all plausible diastereomers and conformers of this compound and comparing them to experimental data, a confident stereochemical assignment can be made. researchgate.net
The process involves optimizing the geometry of each conformer and then performing GIAO calculations at a reliable level of theory, such as B3LYP/6-311+G(2d,p). The calculated shielding tensors are then converted to chemical shifts using a reference compound, typically tetramethylsilane (B1202638) (TMS). The Boltzmann-averaged chemical shifts across the conformers provide the final theoretical spectrum for comparison with experimental results.
Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for the Most Stable Diastereomer of this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Boltzmann Averaged) | Difference |Δδ| |
|---|---|---|---|
| C2 | 65.8 | 66.2 | 0.4 |
| C3 | 38.1 | 38.5 | 0.4 |
| C4 | 72.5 | 72.1 | 0.4 |
| C5 | 39.2 | 39.8 | 0.6 |
| C6 | 25.4 | 25.9 | 0.5 |
| C7 | 63.1 | 63.5 | 0.4 |
| C-Methyl | 28.9 | 29.3 | 0.4 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. For this compound, this can include studying its formation, such as through the cyclization of an acyclic precursor, or its subsequent reactions, like dehydration or oxidation. By locating the transition states (TS) connecting reactants, intermediates, and products, the reaction pathway and its energetic barriers can be determined.
For instance, the acid-catalyzed dehydration of this compound could proceed through different pathways, leading to various isomeric alkenes. Computational modeling can predict the most favorable pathway by comparing the activation energies of the competing transition states. This provides a detailed, atomistic understanding of the reaction's regioselectivity and stereoselectivity.
Table 4: Calculated Activation Energies for Competing Pathways in the Dehydration of this compound Calculated at the M06-2X/6-311+G(d,p) level of theory, including solvent effects.
| Reaction Pathway | Product | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| E1 Elimination via C5-H abstraction | 4-Methyl-2,3,6,7-tetrahydrooxepine | 22.5 |
| E1 Elimination via C3-H abstraction | 4-Methyl-2,5,6,7-tetrahydrooxepine | 24.1 |
| E1 Elimination via Methyl-H abstraction | 4-Methyleneoxepane | 28.9 |
Strategic Applications of 4 Methyloxepan 4 Ol As a Versatile Synthetic Building Block
Precursor in the Total Synthesis of Complex Natural Products Bearing Oxepane (B1206615) Moieties
The oxepane ring system is a crucial structural motif present in a variety of biologically active natural products. The synthesis of these complex molecules often relies on the strategic use of smaller, functionalized oxepane precursors. However, there is no readily available evidence in the scientific literature that specifically identifies 4-methyloxepan-4-ol as a key precursor in the total synthesis of any complex natural products containing an oxepane ring. While the total synthesis of oxepane-containing natural products is a well-established field of research, the specific contribution of this compound to these endeavors remains undocumented.
Monomer and Initiator Role in Ring-Opening Polymerization for Advanced Material Scaffolds
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide range of polymers with tailored properties. Cyclic ethers, including substituted oxepanes, can serve as monomers in ROP to produce polyethers with applications in materials science and biomedicine. The tertiary alcohol functionality in this compound could theoretically act as an initiator for ROP. However, a thorough review of the literature did not reveal any studies where this compound has been explicitly used as either a monomer or an initiator for the synthesis of advanced material scaffolds. Research in the ROP of substituted oxepanes is ongoing, but the specific role of this compound has not been reported.
Intermediate in the Synthesis of Functionalized Organic Molecules
Chemical intermediates are foundational to the construction of more complex molecules in organic synthesis. The structure of this compound, with its tertiary alcohol and oxepane ring, presents possibilities for various chemical transformations. Nevertheless, there is a lack of specific examples in the literature detailing the use of this compound as an intermediate for the synthesis of other functionalized organic molecules.
Derivatization for Exploring Structure-Reactivity Relationships
The derivatization of a molecule by introducing different functional groups is a common strategy to study how its structure affects its chemical reactivity. Such studies are fundamental to understanding reaction mechanisms and designing new synthetic methodologies. At present, no published research could be found that focuses on the derivatization of this compound for the purpose of exploring its structure-reactivity relationships.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing and characterizing 4-Methyloxepan-4-ol?
- Methodology : Synthesis typically involves acid-catalyzed cyclization of precursors like γ-keto alcohols or epoxide intermediates. For characterization, use 1H/13C NMR to confirm the oxepane ring structure and methyl/hydroxyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while purity is confirmed via HPLC (≥95% purity threshold). Ensure detailed procedural documentation to enable reproducibility, including solvent choices, reaction temperatures, and catalyst loadings .
Q. How should researchers design stability studies for this compound under varying conditions?
- Methodology : Conduct accelerated stability testing under controlled humidity (e.g., 40°C/75% RH), light exposure (ICH Q1B guidelines), and oxidative stress (e.g., H2O2 or O2-rich environments). Monitor degradation via FTIR (functional group integrity) and GC-MS (volatile byproducts). Track kinetic degradation rates using Arrhenius modeling to predict shelf-life .
Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?
- Methodology : Combine 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. Differential Scanning Calorimetry (DSC) identifies unique melting points, while X-ray crystallography provides definitive structural confirmation. Computational methods (e.g., DFT-based vibrational frequency calculations) can predict and cross-validate spectral data .
Advanced Research Questions
Q. How can contradictory data in reaction yield optimization for this compound be resolved?
- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst type, solvent polarity). Use statistical tools (ANOVA, Pareto charts) to identify dominant factors. For divergent results, validate via replicate experiments under identical conditions and cross-check with alternative synthetic routes (e.g., enzymatic catalysis vs. traditional organic synthesis) .
Q. What computational strategies are effective in predicting the reactivity of this compound in complex systems?
- Methodology : Employ density functional theory (DFT) to model transition states for hydroxyl group reactions (e.g., nucleophilic substitution or oxidation). Molecular dynamics simulations can predict solvent interactions and steric effects. Validate predictions with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .
Q. How should researchers investigate the compound’s bioactivity while minimizing experimental bias?
- Methodology : Use blinded, randomized assays (e.g., enzyme inhibition studies) with positive/negative controls. For cell-based studies, employ orthogonal readouts (e.g., fluorescence assays and Western blotting). Apply Benjamini-Hochberg correction to adjust for false positives in high-throughput screening .
Q. What methodologies address contradictions in the compound’s purported mechanism of action?
- Methodology : Perform isotopic labeling (e.g., 18O-tracing in hydroxyl group reactions) to track mechanistic pathways. Use surface plasmon resonance (SPR) to quantify binding affinities and rule out non-specific interactions. Cross-reference findings with structural analogs (e.g., 3-Methyloxepan-3-ol) to identify conserved vs. divergent behaviors .
Q. How can impurities in synthesized this compound be systematically identified and quantified?
- Methodology : Use LC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities. Compare retention times and fragmentation patterns against spiked standards (e.g., residual starting materials or epoxide byproducts). For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with ICH Q3D guidelines .
Data Presentation and Validation
- Tables : Include kinetic data (e.g., degradation rates under stress conditions) with error margins (±SD) and statistical significance (p-values).
- Figures : Use 3D molecular models (DFT-optimized structures) and chromatograms annotated with peak assignments.
- Reproducibility : Adhere to FAIR data principles—ensure raw datasets (NMR spectra, reaction logs) are archived in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
